

An In-depth Technical Guide to the Synthesis and Characterization of Tetrabutylammonium Azide

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Compound of Interest

Compound Name: Tetrabutylammonium Azide

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This guide provides a comprehensive overview of the synthesis and characterization of **tetrabutylammonium azide** (TBAA), a versatile reagent in organic chemistry. TBAA serves as a soluble and reactive source of the azide anion, finding applications in the synthesis of organic azides, functionalized polymers, and as a component in click chemistry.^{[1][2][3]} This document outlines detailed experimental protocols for its preparation and summarizes key analytical data for its characterization.

Physical and Chemical Properties

Tetrabutylammonium azide is a white to off-white crystalline solid.^{[1][3]} It is soluble in many organic solvents, such as methanol and acetonitrile, but insoluble in water.^[1] Due to its azide functional group, it is a potentially explosive compound and should be handled with appropriate safety precautions, including use in a well-ventilated area and avoiding heat, sparks, and open flames.^[1] It is also hygroscopic and should be stored in a dry environment at 2-8°C.^{[1][4]}

Property	Value
CAS Number	993-22-6
Molecular Formula	C ₁₆ H ₃₆ N ₄
Molecular Weight	284.48 g/mol
Melting Point	84-88 °C
Appearance	White to off-white or pale yellow powder[3]

Synthesis of Tetrabutylammonium Azide

Two common methods for the synthesis of **tetrabutylammonium azide** are presented below.

Method 1: From Tetrabutylammonium Hydroxide

This procedure involves the reaction of tetrabutylammonium hydroxide with sodium azide in a biphasic system.[5]

Experimental Protocol:

- Dissolve sodium azide (200 mmol, 13 g) in 30 mL of water.
- Add tetrabutylammonium hydroxide (100 mmol, 26 g) to the aqueous solution.
- Stir the mixture at room temperature for 90 minutes.
- Add 50 mL of dichloromethane to the reaction mixture and continue stirring for an additional 10 minutes.
- Separate the organic layer.
- Dry the organic layer over magnesium sulfate.
- Remove the solvent under reduced pressure.
- Dry the resulting product under vacuum for 24 hours to yield **tetrabutylammonium azide**. [5]

Method 2: From Tetrabutylammonium Chloride

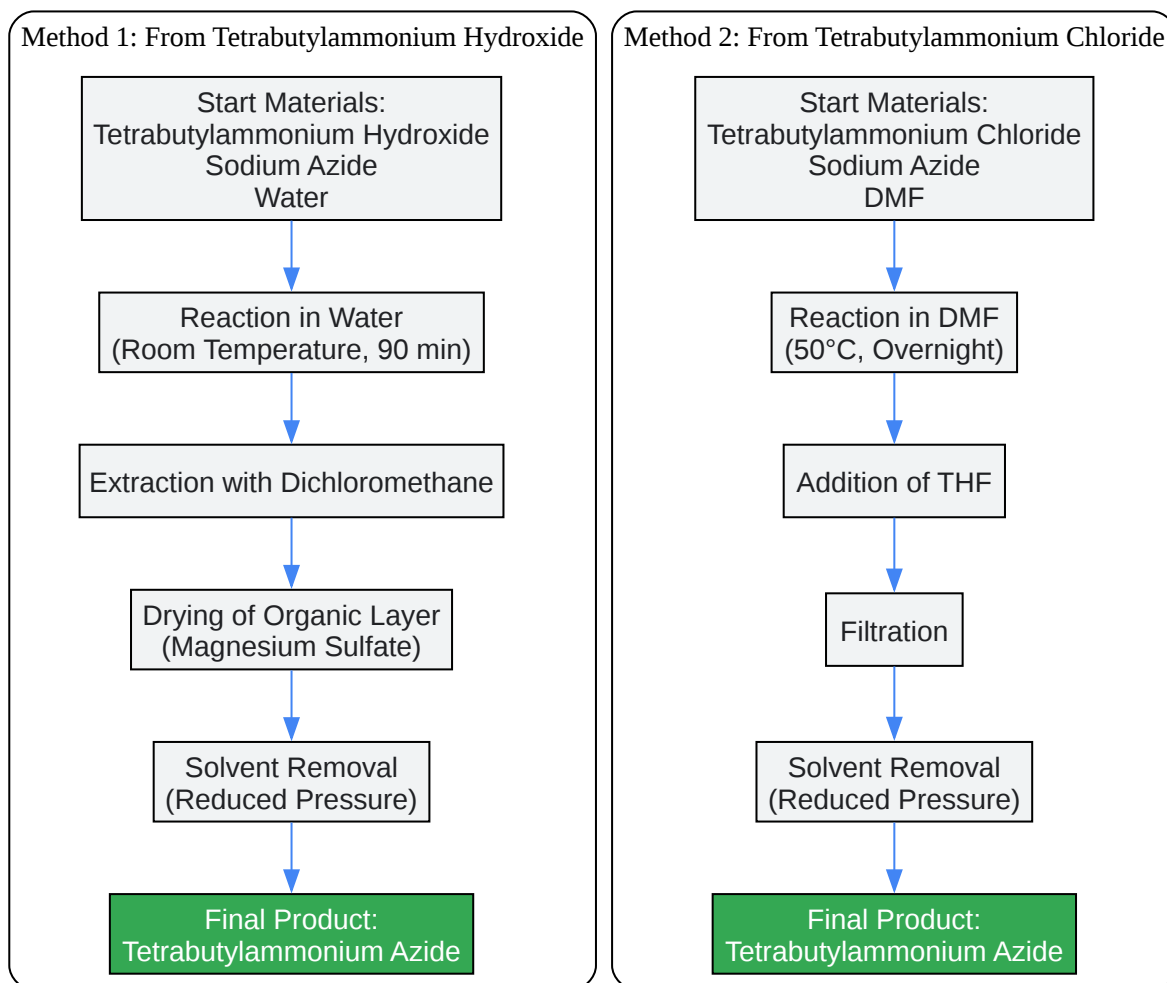
This alternative synthesis route utilizes tetrabutylammonium chloride and sodium azide in an organic solvent.^[5]

Experimental Protocol:

- Combine sodium azide (79 mmol, 5.13 g) and tetrabutylammonium chloride (85 mmol, 22 g) in 35 mL of dimethylformamide (DMF).
- Stir the mixture overnight at 50 °C under an argon atmosphere.
- Add 70 mL of dry tetrahydrofuran (THF) and continue stirring for 15 minutes.
- Filter the reaction mixture to remove the precipitated sodium chloride.
- Remove the solvent from the filtrate under reduced pressure.
- Heat the product under vacuum for 2 hours to remove residual DMF.^[5]

It is important to note that complete removal of solvent from the product in this second method can be challenging.^[5]

Synthesis Workflow Diagram



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Caption: Synthesis workflows for **tetrabutylammonium azide**.

Characterization of Tetrabutylammonium Azide

A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized **tetrabutylammonium azide**.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern.

Parameter	Value
Molecular Ion Peak (m/z)	284.49[4]
Exact Mass	284.294006 Da[4]
Major Fragment Ion (m/z)	242.28 (Tetrabutylammonium cation)[4]

Under electrospray ionization (ESI) in positive mode, the most prominent ion observed is the tetrabutylammonium cation at m/z 242.28, which corresponds to the loss of the azide anion.[4]

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of **tetrabutylammonium azide** is the strong asymmetric stretching vibration of the azide group.

Vibrational Mode	Wavenumber (cm ⁻¹)
Azide Asymmetric Stretch	~2120 - 2145[4][5]

This absorption is a key indicator of the presence of the azide functional group.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

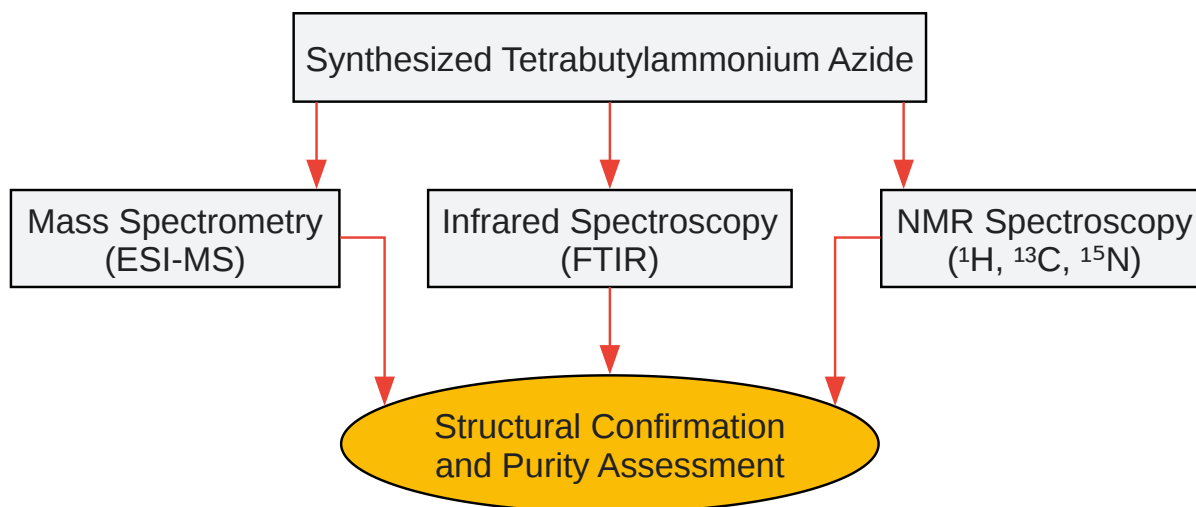
NMR spectroscopy provides detailed structural information about the tetrabutylammonium cation.

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the butyl groups of the tetrabutylammonium cation.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the four distinct carbon environments within the butyl chains of the tetrabutylammonium cation.[4]

^{15}N NMR Spectroscopy: In studies using isotopically labeled **tetrabutylammonium azide**, ^{15}N NMR can provide insights into the electronic environment of the azide nitrogen atoms.[4]

Characterization Workflow Diagram



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Caption: Workflow for the characterization of **tetrabutylammonium azide**.

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